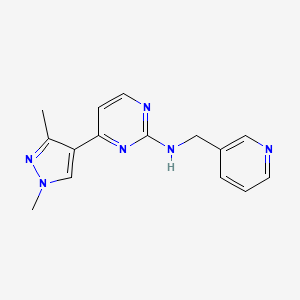
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound, also known as PDP, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine exerts its effects by inhibiting specific enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. This compound also inhibits the activity of histone deacetylases, which play a role in gene expression. These mechanisms of action make this compound a promising compound for cancer and neurodegenerative disease research.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. It also has low toxicity and can be easily synthesized in large quantities. However, this compound has limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several potential future directions for 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine research. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of this compound's potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential for clinical applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in cancer and neurodegenerative disease research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. There are also several potential future directions for this compound research, including the development of more potent and selective analogs and investigation of its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been achieved using various methods, including the reaction of 3-pyridinecarboxaldehyde with 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine in the presence of a catalyst. Another method involves the reaction of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine with 3-pyridinemethanol in the presence of a base. These methods have been optimized to provide high yields of this compound.
Applications De Recherche Scientifique
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-13(10-21(2)20-11)14-5-7-17-15(19-14)18-9-12-4-3-6-16-8-12/h3-8,10H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKKPAZBDIQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
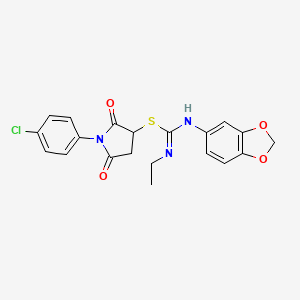
![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)
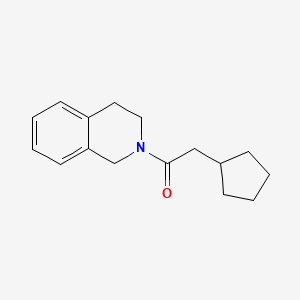
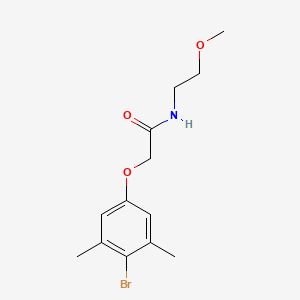
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)
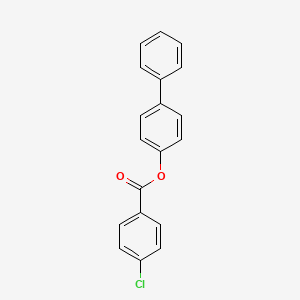
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
